molecular formula C7H12O3 B8515797 3-Hydroxy-3,5,5-trimethyloxolan-2-one

3-Hydroxy-3,5,5-trimethyloxolan-2-one

Cat. No.: B8515797
M. Wt: 144.17 g/mol
InChI Key: XBYVLEIYJLIKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3,5,5-trimethyloxolan-2-one is a cyclic ester (lactone) featuring a five-membered oxolane ring substituted with three methyl groups and a hydroxyl group at the 3-position. Its structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and steric hindrance from the trimethyl substitution.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-hydroxy-3,5,5-trimethyloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-6(2)4-7(3,9)5(8)10-6/h9H,4H2,1-3H3

InChI Key

XBYVLEIYJLIKOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)(C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following compounds are selected for comparison based on shared functional groups or ring systems:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Highlights
3-Hydroxy-3,5,5-trimethyloxolan-2-one Oxolane ring, 3-hydroxy, 3,5,5-trimethyl ~158.2 (calculated) Not explicitly reported Likely involves cyclization
Ethyl (E)-(±)-3-Hydroxy-3,7-dimethyl-8-oxooct-6-enoate (4b) Linear ester, α,β-unsaturated ketone, hydroxy and methyl groups ~214.3 (from NMR data) Antifungal/antibacterial screening candidate Oxidation of precursor 2b
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6) Bicyclic oxolane, fused cyclopropane ring ~140.2 (calculated) Not reported Photoirradiation of precursor
3-Acetyl-3-hydroxyoxolan-2-one Oxolane ring, 3-acetyl and 3-hydroxy groups ~144.1 (calculated) Unknown Unspecified (data-limited)
β-Hydroxy-β-aryl propanoic acids Propanoic acid backbone, β-hydroxy, aryl substituents Varies (e.g., ~270–300) Anti-inflammatory (COX-2 selectivity) Ester hydrolysis and docking studies

Key Observations:

  • The acetyl group in the latter enhances polarity, favoring solubility in polar solvents .
  • Ring Strain: The bicyclic structure of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one introduces significant ring strain, likely making it more reactive in ring-opening reactions compared to the monocyclic target compound .
  • Bioactivity: β-Hydroxy-β-aryl propanoic acids exhibit anti-inflammatory activity via COX-2 inhibition, but the target lactone lacks the carboxylic acid moiety critical for NSAID-like binding .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: While Ethyl 4b () was synthesized alongside antifungal/antibacterial assays, the target compound’s bioactivity remains unexplored in the provided data. Structural similarities suggest possible antimicrobial utility, but empirical validation is needed .
  • Synthetic Accessibility : The bicyclic lactone (Compound 6) requires photoirradiation for synthesis, whereas linear analogs like 4b are derived via oxidation, indicating divergent synthetic challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.